![molecular formula C20H17N3O4 B5530473 N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-methoxybenzamide](/img/structure/B5530473.png)
N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-methoxybenzamide
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Overview
Description
N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-methoxybenzamide is a compound of significant interest in the field of organic chemistry, particularly in the study of quinazoline derivatives. Quinazolines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The specific compound , due to its structural complexity, attracts research for its potential synthetic challenges and properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives can be approached through various catalytic methods, including those catalyzed by metals such as rhodium and nickel. For instance, the Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one facilitates the formation of 2-aryl quinazolin-4(3H)-one derivatives in moderate to excellent yields, indicating a method for constructing similar complex structures (Xiong et al., 2018). Additionally, the one-pot cascade synthesis of quinazolin-4(3H)-ones via nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols showcases a general, efficient, and environmentally friendly synthesis method (Parua et al., 2017).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-methoxybenzamide, can be characterized by X-ray crystallography. For similar compounds, structural analyses reveal intricate hydrogen bonding and π-π interactions contributing to the stability and properties of these molecules (Sun et al., 2019).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including cyclocondensation and amination, to form complex heterocyclic compounds. The catalytic synthesis often involves the formation of C-H bonds and selective cleavage of C-C bonds, demonstrating the compounds' reactivity and potential for modification (Mohammed et al., 2015).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in medicinal chemistry. Enhanced solubility in water or buffer systems at room temperature, as observed in some derivatives, is particularly desirable for biological applications (Sun et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo functional group transformations, are essential for understanding the potential applications of these compounds. The oxidative synthesis and reactivity towards nucleophiles and electrophiles highlight the versatility of quinazolinone derivatives in synthetic chemistry (Mohammed et al., 2015).
properties
IUPAC Name |
N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-26-18-6-3-2-5-13(18)19(25)23-20-21-11-14-15(22-20)9-12(10-16(14)24)17-7-4-8-27-17/h2-8,11-12H,9-10H2,1H3,(H,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRLOSOZPUQWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide |
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